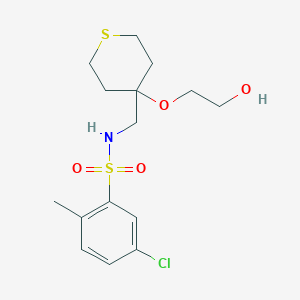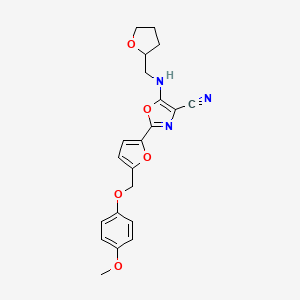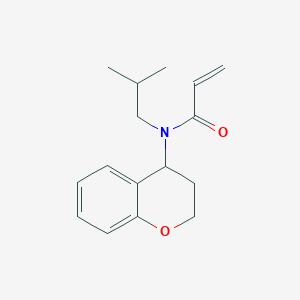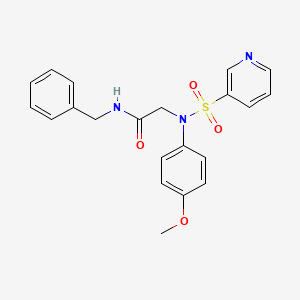
5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-methylbenzenesulfonamide is a chemical compound . Its molecular formula is C13H18ClNO3S2, with an average mass of 335.870 Da and a monoisotopic mass of 335.041656 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, a tetrahydrothiopyran ring, and a benzenesulfonamide group . The exact spatial configuration and bond lengths/angles would require more detailed spectroscopic data not provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Its reactivity would likely depend on the specific conditions (e.g., temperature, pressure, presence of catalysts) and other reactants present .Physical And Chemical Properties Analysis
Detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) of this compound are not provided in the search results .Scientific Research Applications
DNA Binding and Anticancer Activity
- Copper(II)-Sulfonamide Complexes: Research on copper(II)-sulfonamide complexes, which include derivatives of benzenesulfonamide, has shown their potential in DNA binding and cleavage. These complexes demonstrate significant anticancer activity, causing cell death mainly by apoptosis. This indicates the role of sulfonamide derivatives in governing interactions with DNA and their potential in cancer treatment (González-Álvarez et al., 2013).
Antimicrobial Activity
- Antimicrobial Properties: Benzenesulfonamide derivatives have been studied for their antimicrobial properties. For instance, novel benzenesulfonamides showed significant antimicrobial activity against various bacterial strains and fungal spores, indicating their potential as effective antimicrobial agents (Vanparia et al., 2010).
Photosensitizers in Photodynamic Therapy
- Photodynamic Therapy Applications: Zinc phthalocyanines substituted with benzenesulfonamide derivatives have been synthesized and characterized for their use in photodynamic therapy. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Antiviral and Antifungal Properties
- Antiviral and Antifungal Applications: Some benzenesulfonamide derivatives have shown promising anti-HIV and antifungal activities, expanding their potential applications in treating viral and fungal infections (Zareef et al., 2007).
COX-2 Inhibition
- Cyclooxygenase-2 Inhibition: Certain benzenesulfonamide derivatives are effective in inhibiting cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This has implications in developing treatments for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. It’s possible that it could act as an inhibitor or agonist for certain biochemical pathways, given the mention of these terms in the search results.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4S2/c1-12-2-3-13(16)10-14(12)23(19,20)17-11-15(21-7-6-18)4-8-22-9-5-15/h2-3,10,17-18H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQIVJZKHCJDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCSCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2570805.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2570811.png)
![3-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2570813.png)
![N-[cyclopentyl(thiophen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2570814.png)

![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)
![2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2570821.png)
![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/no-structure.png)
![7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2570823.png)

![8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2570826.png)
![2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2570827.png)
